Enhanced Lipophilicity vs. Non-Fluorinated Methoxy Analog
The target compound exhibits a significantly higher calculated logP (XLogP3 ~3.0) compared to its non-fluorinated methoxy analog 1,2-difluoro-3-methoxybenzene (XLogP3 ~2.1) . This increase of approximately 0.9 log units translates to roughly an 8-fold greater partition coefficient, indicating superior membrane permeability and potential for enhanced oral absorption .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 approximately 3.0 |
| Comparator Or Baseline | 1,2-Difluoro-3-methoxybenzene: XLogP3 approximately 2.1 |
| Quantified Difference | ΔLogP ≈ 0.9 (approx. 8-fold higher partition coefficient) |
| Conditions | Predicted using XLogP3 algorithm; standard computational method |
Why This Matters
For drug discovery programs, this quantified increase in lipophilicity can be the decisive factor for achieving adequate oral bioavailability while maintaining target engagement, making the difluoromethoxy compound the preferred choice over the simpler methoxy analog.
- [1] PubChem. XLogP3 predictions for 1,2-difluoro-3-methoxybenzene (CID: 12328837) and 1,2-difluoro-3-difluoromethoxy-5-ethoxybenzene. 2024. View Source
